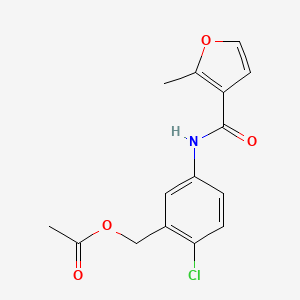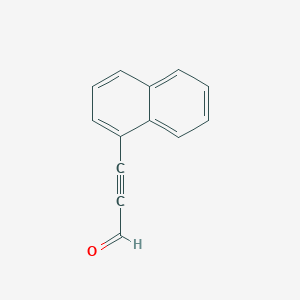
6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one is a heterocyclic compound that combines the structural features of indole and benzodiazepine. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid . Another approach involves the use of ferric trichloride as a catalyst to promote the formation of the desired product .
Industrial Production Methods
the use of scalable and efficient catalytic processes, such as those involving ferric trichloride, could be adapted for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like N-aryl ynamides.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-aryl ynamides in the presence of gold catalysts.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting vital processes such as DNA replication and transcription . This intercalation is facilitated by the planar structure of the compound, which allows it to fit between the base pairs of the DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-indolo[2,3-b]quinoxaline: Shares a similar indole-based structure and exhibits comparable DNA intercalating properties.
6H-indolo[2,3-b]quinoline: Another indole-based compound with significant pharmacological activities.
Uniqueness
6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one is unique due to its combination of indole and benzodiazepine structures, which confer a distinct set of chemical and biological properties. This dual structural feature allows it to interact with a broader range of molecular targets compared to its analogs .
Eigenschaften
Molekularformel |
C16H12N2O |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
6,11-dihydroindolo[2,1-c][1,4]benzodiazepin-12-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15-9-11-5-2-4-8-14(11)18(15)10-12-6-1-3-7-13(12)17-16/h1-9H,10H2,(H,17,19) |
InChI-Schlüssel |
ILXBVUVUDSAJOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4N31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(2-Oxoethoxy)benzyl]thiazolidine-2,4-dione](/img/structure/B8428854.png)



![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B8428871.png)

![1-Benzyl-4-chloro-3-phenylamino-pyrazolo[3,4-d]pyrimidine](/img/structure/B8428893.png)







